

Physicochemical Properties of 2-Chloro-4-fluorophenetole: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-4-fluorophenetole

Cat. No.: B061335

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a summary of the available physicochemical properties of **2-Chloro-4-fluorophenetole**. It is critical to note that publicly accessible, experimentally verified data for this compound is exceptionally limited. The information presented herein is primarily derived from chemical supplier databases and has not been independently corroborated by peer-reviewed literature. Researchers are strongly advised to independently verify these properties through experimental analysis. A significant point of clarification is the distinction between **2-Chloro-4-fluorophenetole** and the more extensively documented 2-Chloro-4-fluorophenol, which possesses a hydroxyl group instead of an ethoxy group and consequently exhibits different physicochemical characteristics.

Introduction to 2-Chloro-4-fluorophenetole

2-Chloro-4-fluorophenetole, also known by its synonym 1-Chloro-4-ethoxy-2-fluorobenzene, is a halogenated aromatic ether. Its structure, featuring a chloro, a fluoro, and an ethoxy group on a benzene ring, makes it a potential intermediate in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries. The precise arrangement of these functional groups can influence the molecule's reactivity, polarity, and overall physicochemical behavior.

It is imperative to distinguish **2-Chloro-4-fluorophenetole** from 2-Chloro-4-fluorophenol. The presence of the ethoxy group in the former, as opposed to the hydroxyl group in the latter, significantly alters properties such as boiling point, melting point, and solubility.

Physicochemical Properties

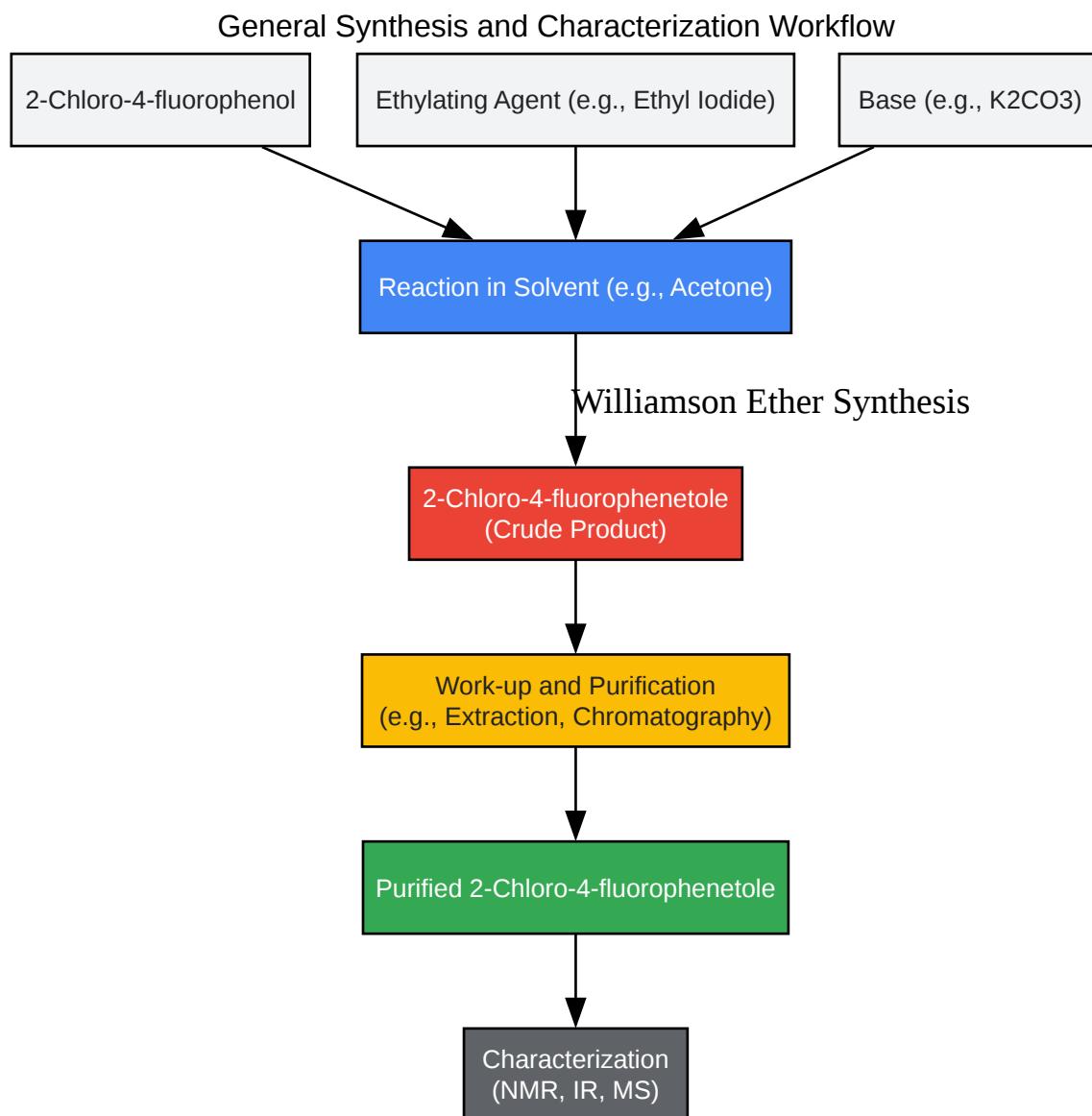
The following table summarizes the available, albeit unverified, physicochemical data for **2-Chloro-4-fluorophenetole**.

Property	Value	Source
Molecular Formula	C ₈ H ₈ ClFO	ECHEMI
Molecular Weight	174.6 g/mol	ECHEMI
Boiling Point	198 °C at 760 mmHg	ECHEMI
Density	1.195 g/cm ³	ECHEMI
Refractive Index	1.492	ECHEMI
Flash Point	73.6 °C	ECHEMI
LogP (XLogP3)	3	ECHEMI
Topological Polar Surface Area	9.2 Å ²	ECHEMI
CAS Number	135435-34-8 (unconfirmed)	-

Note on Data Reliability: The data presented is from a single, non-peer-reviewed source. Independent verification is essential before use in any critical application.

Experimental Protocols

A comprehensive search of scientific literature and chemical databases did not yield any specific, detailed experimental protocols for the determination of the physicochemical properties of **2-Chloro-4-fluorophenetole**.


Standard methodologies for determining these properties would include:

- Boiling Point: Determined by distillation at atmospheric or reduced pressure, following established OECD or ASTM guidelines.
- Density: Measured using a pycnometer or a digital density meter.
- Refractive Index: Measured using a refractometer at a specified temperature (e.g., 20°C or 25°C).
- Flash Point: Determined using a closed-cup or open-cup flash-point tester.
- Solubility: Assessed by standard shake-flask methods in various solvents.
- Spectroscopic Analysis (for confirmation of identity):
 - Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): To confirm the chemical structure and purity.
 - Infrared (IR) Spectroscopy: To identify characteristic functional groups.
 - Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Synthesis and Characterization

Detailed experimental procedures for the synthesis of **2-Chloro-4-fluorophenol** are not readily available in the public domain. A plausible synthetic route would involve the Williamson ether synthesis, starting from 2-chloro-4-fluorophenol and an ethylating agent such as ethyl iodide or diethyl sulfate in the presence of a base.

A generalized workflow for such a synthesis and characterization is depicted below.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Physicochemical Properties of 2-Chloro-4-fluorophenetole: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b061335#what-are-the-physicochemical-properties-of-2-chloro-4-fluorophenetole>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com